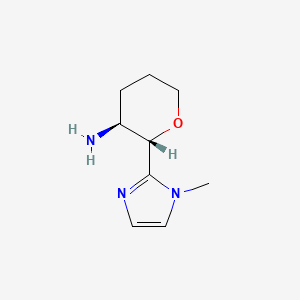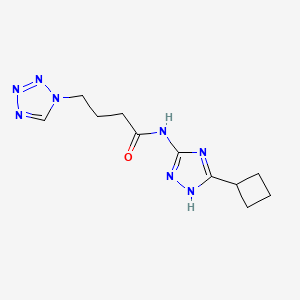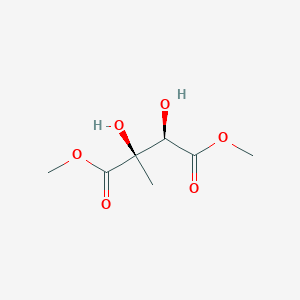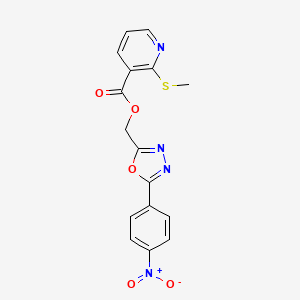
Di(tridecan-7-yl) 9-((3-(dimethylamino)propyl)(nonyl)carbamoyl)heptadecanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Di(tridecan-7-yl) 9-((3-(dimethylamino)propyl)(nonyl)carbamoyl)heptadecanedioate is a complex organic compound with the molecular formula C58H114N2O5 and a molecular weight of 919.54 g/mol . This compound is primarily used in biochemical research and is classified under cationic and neutral lipids .
準備方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented. it is likely produced in specialized chemical laboratories under controlled conditions to ensure high purity and yield. The compound is often transported under cold-chain conditions to maintain its stability .
化学反応の分析
Types of Reactions
Di(tridecan-7-yl) 9-((3-(dimethylamino)propyl)(nonyl)carbamoyl)heptadecanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized lipids, while reduction could produce reduced lipid derivatives .
科学的研究の応用
Di(tridecan-7-yl) 9-((3-(dimethylamino)propyl)(nonyl)carbamoyl)heptadecanedioate is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is used in studies involving lipid metabolism and membrane biology.
Medicine: It is investigated for its potential therapeutic applications, particularly in drug delivery systems.
Industry: The compound is used in the formulation of specialized biochemical reagents and products.
作用機序
The mechanism of action of Di(tridecan-7-yl) 9-((3-(dimethylamino)propyl)(nonyl)carbamoyl)heptadecanedioate involves its interaction with lipid membranes. The compound integrates into lipid bilayers, altering their properties and affecting membrane-associated processes. The molecular targets and pathways involved include lipid transport proteins and membrane receptors .
類似化合物との比較
Similar Compounds
Similar compounds include other cationic and neutral lipids such as:
Dimethylaminopropylamine: Used in the preparation of surfactants and personal care products.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: Used as a carboxyl activating agent in peptide synthesis.
Uniqueness
Di(tridecan-7-yl) 9-((3-(dimethylamino)propyl)(nonyl)carbamoyl)heptadecanedioate is unique due to its specific structure, which allows it to integrate into lipid membranes and alter their properties. This makes it particularly useful in studies involving lipid metabolism and membrane biology .
特性
分子式 |
C58H114N2O5 |
|---|---|
分子量 |
919.5 g/mol |
IUPAC名 |
ditridecan-7-yl 9-[3-(dimethylamino)propyl-nonylcarbamoyl]heptadecanedioate |
InChI |
InChI=1S/C58H114N2O5/c1-8-13-18-23-24-31-40-51-60(52-41-50-59(6)7)58(63)53(42-32-27-25-29-38-48-56(61)64-54(44-34-19-14-9-2)45-35-20-15-10-3)43-33-28-26-30-39-49-57(62)65-55(46-36-21-16-11-4)47-37-22-17-12-5/h53-55H,8-52H2,1-7H3 |
InChIキー |
MVLJHKZIZJPKAE-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCN(CCCN(C)C)C(=O)C(CCCCCCCC(=O)OC(CCCCCC)CCCCCC)CCCCCCCC(=O)OC(CCCCCC)CCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-acetyl-2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-4-(4-methoxyphenyl)-6-methylnicotinonitrile](/img/structure/B13359696.png)

![4-(4-hydroxyquinazolin-2-yl)-N-[(1S)-1-(1-methyl-1H-benzimidazol-2-yl)ethyl]butanamide](/img/structure/B13359723.png)
![2-(3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide](/img/structure/B13359727.png)

![1-[(4-chloro-1-naphthyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B13359730.png)



![6-[4-(Allyloxy)phenyl]-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359755.png)



![N-methyl-5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B13359769.png)
